An In-Depth Technical Guide to 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate: A Versatile Spirocyclic Scaffold for Modern Drug Discovery
An In-Depth Technical Guide to 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate: A Versatile Spirocyclic Scaffold for Modern Drug Discovery
Abstract
Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry, offering a unique three-dimensional architecture that can significantly enhance the physicochemical and pharmacological properties of drug candidates. Among these, 1-Oxa-6-azaspiro[3.4]octane and its salt forms represent a class of compounds with considerable potential. This technical guide provides a comprehensive overview of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate, including its chemical identity, synthesis, physicochemical properties, and burgeoning applications in drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their research endeavors.
Introduction: The Rise of Spirocyclic Scaffolds in Medicinal Chemistry
The imperative in contemporary drug discovery is to design novel molecular entities with enhanced potency, selectivity, and pharmacokinetic profiles. A significant shift away from planar, two-dimensional structures towards more complex, three-dimensional molecules has been a key strategy in achieving these goals. Spirocycles, characterized by two rings connected by a single common atom, offer a rigid and well-defined three-dimensional geometry. This inherent structural constraint can lead to improved binding affinity for biological targets and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
The 1-Oxa-6-azaspiro[3.4]octane core, a unique bicyclic system containing both an oxygen and a nitrogen atom, has garnered significant interest. This scaffold is increasingly utilized as a versatile intermediate in the synthesis of bioactive molecules, particularly in the fields of oncology and neurology.[1] This guide focuses on the 2,2,2-trifluoroacetate salt of this spirocycle, a form often favored in early drug development for its stability and handling properties.
Compound Profile and Physicochemical Properties
A thorough understanding of the fundamental properties of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is essential for its effective application.
| Property | Value | Source |
| CAS Number | 1392804-83-9 | [2] |
| Molecular Formula | C₈H₁₂F₃NO₃ | [2] |
| Molecular Weight | 227.18 g/mol | [2] |
| IUPAC Name | 1-oxa-6-azaspiro[3.4]octan-6-ium 2,2,2-trifluoroacetate | |
| Parent Compound CAS | 130906-06-8 | [3] |
The trifluoroacetate (TFA) salt form is commonly encountered in the context of peptide and small molecule synthesis. Trifluoroacetic acid is frequently used in the final cleavage and purification steps, leading to the formation of the TFA salt.[4] While regulatory bodies may have preferences for other salt forms like hydrochloride or acetate for marketed drugs, the TFA salt is often used in research and early development due to its ease of formation and stability.[4]
Synthesis and Characterization
The synthesis of 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is typically achieved through a two-step process involving the synthesis of a protected intermediate followed by deprotection and salt formation. A common and effective protecting group for the amine functionality is the tert-butyloxycarbonyl (Boc) group.
Synthetic Workflow
The overall synthetic strategy can be visualized as follows:
Caption: Synthetic workflow for 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate.
Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate (N-Boc protected intermediate)
This protocol is a representative procedure based on established methods for the synthesis of similar spirocyclic amines.
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Reaction Setup: To a solution of the appropriate starting materials (e.g., a dihalo-alcohol and a protected amine) in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a base (e.g., triethylamine or diisopropylethylamine).
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Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure N-Boc protected intermediate.
Protocol 2: Deprotection and Formation of the Trifluoroacetate Salt
This protocol is based on standard Boc deprotection procedures using trifluoroacetic acid.
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Deprotection: Dissolve the N-Boc protected intermediate (1.0 eq) in a suitable solvent, typically dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA), often in a 1:1 or 1:4 ratio with the solvent.[5]
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Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the deprotection can be monitored by TLC or LC-MS until the starting material is consumed.
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Isolation of the Salt: After complete deprotection, remove the solvent and excess TFA under reduced pressure. The resulting residue is the 1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate salt. Further purification can be achieved by trituration with a non-polar solvent like diethyl ether to afford a solid product.
Characterization
The structure and purity of the final compound should be confirmed using a suite of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity and chemical environment of the atoms in the spirocyclic core and the trifluoroacetate counterion.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as N-H, C-O, and C-F bonds.
Applications in Drug Development
The rigid, three-dimensional structure of 1-Oxa-6-azaspiro[3.4]octane makes it an attractive scaffold for the design of novel therapeutics. Its utility stems from its ability to act as a bioisosteric replacement for more common, flexible fragments like piperazine and morpholine, often leading to improved pharmacological properties.
Bioisosterism and Physicochemical Properties
The strategic replacement of common saturated heterocycles with spirocyclic motifs like 1-Oxa-6-azaspiro[3.4]octane can lead to several advantages:
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Improved Solubility: The introduction of a spirocyclic center can increase the fraction of sp³-hybridized carbons (Fsp³), which is often correlated with improved aqueous solubility.
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Reduced Lipophilicity: Counterintuitively, the addition of a carbon atom in a spirocyclic arrangement can sometimes lead to a decrease in the logarithm of the distribution coefficient (logD), which can be beneficial for optimizing pharmacokinetic properties.
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Enhanced Metabolic Stability: The rigid nature of the spirocycle can shield adjacent chemical bonds from metabolic enzymes, leading to increased metabolic stability and a longer half-life in vivo.
Therapeutic Targets and Signaling Pathways
Derivatives of 1-Oxa-6-azaspiro[3.4]octane have been explored in the context of several therapeutic targets:
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Central Nervous System (CNS) Disorders: Spirocyclic frameworks are integral to the design of agonists for targets like the muscarinic M4 receptor, which is implicated in cognitive and psychotic disorders.[4]
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Oncology: The unique geometry of spirocycles allows for precise orientation of functional groups to interact with the binding sites of cancer-related proteins.[1]
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Pain Management: Related diazaspiro[3.4]octane derivatives have been investigated as potent antagonists for the sigma-1 receptor (σ1R), a target relevant for the treatment of pain.[4]
The general mechanism of action involves the spirocyclic core acting as a rigid scaffold to present pharmacophoric elements in a specific spatial orientation for optimal interaction with the biological target, be it an enzyme active site or a receptor binding pocket.
Caption: Role of the spirocyclic scaffold in targeted drug action.
Safety and Handling
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
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Fire Safety: The compound may be combustible. Keep away from open flames and high temperatures. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or foam.
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Storage: Store in a tightly sealed container in a cool, dry place. The parent amine is incompatible with strong oxidizing agents.[1]
Conclusion
1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate is a valuable building block for medicinal chemists and drug discovery scientists. Its rigid, three-dimensional structure offers a compelling alternative to traditional, more flexible heterocyclic scaffolds. By leveraging the unique properties of this spirocycle, researchers can design novel drug candidates with potentially improved efficacy, selectivity, and pharmacokinetic profiles. As the demand for innovative therapeutics continues to grow, the strategic application of scaffolds like 1-Oxa-6-azaspiro[3.4]octane will undoubtedly play a crucial role in advancing the frontiers of medicine.
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1-Oxa-6-azaspiro[3.4]octane | C6H11NO | CID 54759147 - PubChem. [Link]
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1-Oxa-6-azaspiro[3.4]octane oxalate | C8H13NO5 | CID 71432930 - PubChem. [Link]
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1-Oxa-6-azaspiro[3.4]octane 2,2,2-trifluoroacetate - PubChem. [Link]
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Facile synthesis of 2-azaspiro[3.4]octane - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
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TFA-mediated N-Boc deprotection/intramolecular N-acylation reaction of... - ResearchGate. [Link]
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Boc Deprotection - TFA - Common Organic Chemistry. [Link]
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